molecular formula C26H31N3O5S B1674077 L748337 CAS No. 244192-94-7

L748337

カタログ番号: B1674077
CAS番号: 244192-94-7
分子量: 497.6 g/mol
InChIキー: AWIONHVPTYTSHZ-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

L-748,337は、以下を含むさまざまな化学反応を起こします。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、酸化剤と反応条件に基づいて異なる生成物を生成する可能性があります .

科学的研究の応用

Metabolic Regulation

L748337 has been extensively studied for its role in metabolic processes, particularly in adipose tissue. It exhibits a high affinity for human β3-AR, making it a useful tool for investigating the receptor's function in lipid metabolism.

  • Study Findings : In experiments with rhesus monkey adipose tissue, this compound was shown to reduce glycerol production, indicating its potential to modulate lipolysis. Its affinity for human β3-AR was approximately 4 nM, significantly higher than for rat β3-AR, which was around 12-95 nM .
Parameter Value
Affinity (Ki)4 nM (human)
Affinity (Ki)12-95 nM (rat)

Cardiovascular Health

The compound has also been investigated for its effects on cardiac function. In a study involving an open-chest pig model, this compound was administered alongside dobutamine to assess its impact on cardiac efficiency.

  • Results : The combination of dobutamine and this compound improved cardiac efficiency by mitigating the impairment caused by prolonged adrenergic stimulation. This suggests that this compound could play a role in managing cardiac workload during stress conditions .
Treatment Group Mean Arterial Pressure Cardiac Output
Dobutamine OnlyDecreased over timeIncreased
Dobutamine + this compoundMaintainedSimilar to baseline

Obesity and Diabetes

In a study examining the effects of β3-AR antagonism on non-alcoholic fatty liver disease (NAFLD), this compound was shown to reverse beneficial effects induced by β3-AR agonists.

  • Findings : The administration of this compound increased levels of liver enzymes and lipid profiles in rats fed a high-fat diet, indicating its potential role in exacerbating metabolic disorders .
Parameter Control Group HFD Group HFD + β3-AGO Group HFD + this compound Group
ALT LevelsBaselineIncreasedDecreasedIncreased
AST LevelsBaselineIncreasedDecreasedIncreased

Cancer Research

Recent studies have explored the application of this compound in cancer treatment, particularly concerning tumor growth and vascularization.

  • Results : The administration of this compound resulted in reduced tumor volume and weight, suggesting that β3-AR antagonism may inhibit tumor progression through metabolic modulation .

Mechanistic Insights

This compound's mechanism as an antagonist involves blocking β3-AR signaling pathways that are implicated in various physiological processes. Its selective binding characteristics allow researchers to differentiate between human and rodent receptor activities, facilitating studies on receptor pharmacology and drug development.

生物活性

L748337 is a selective β3-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular and metabolic conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, selectivity, and relevant case studies.

  • Chemical Name : N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide
  • Purity : ≥98%

This compound exhibits a competitive antagonistic action at β3-adrenoceptors, showing selectivity over β1 and β2 receptors with inhibition constants (K_i) of 4.0 nM, 204 nM, and 390 nM respectively . It effectively inhibits cAMP accumulation induced by isoproterenol with an IC50 value of 6 nM .

Cardiac Function

A significant study investigated the effects of this compound on cardiac energetics and efficiency in a pig model. The study demonstrated that combining dobutamine (an inotropic agent) with this compound attenuated the progressive impairment in cardiac efficiency typically observed with prolonged adrenergic stimulation. Specifically, the combination treatment preserved contractility and reduced myocardial oxygen consumption (MVO2) compared to dobutamine alone .

Table 1: Hemodynamic Effects of Drug Infusion

TreatmentCardiac Output (mmHg/s)MVO2 Increase (%)Free Fatty Acid (mM)
Dobutamine2888 ± 81847%1.1 ± 0.4
Dobutamine + this compound2864 ± 1055Not significantly changed from baseline1.1 ± 0.4
ControlStableStableStable

This suggests that β3-adrenoceptor blockade may have a role in modulating cardiac metabolism during adrenergic stimulation.

Cancer Research

This compound has also been studied for its effects on melanoma cell lines. It was found to reduce inducible nitric oxide synthase (iNOS) expression, which is associated with tumor proliferation, and induced apoptosis in these cells . This indicates a potential application in cancer therapy by targeting β3-adrenoceptors to inhibit tumor growth.

Comparative Studies

In comparative studies involving human and rat models, this compound displayed differential affinities for β3-adrenoceptors. It has a significantly higher affinity for human β3-AR compared to rat β3-AR, which may limit its utility in certain experimental setups but also highlights its potential as a selective radioligand for human studies .

Case Study Insights

A notable case study involved patients with dilated cardiomyopathy where the non-selective βAR antagonist carvedilol improved ejection fraction significantly. The introduction of this compound in conjunction with other treatments showed promising results in enhancing cardiac efficiency without compromising hemodynamic stability .

特性

IUPAC Name

N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIONHVPTYTSHZ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244192-94-7
Record name L 748,337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L748337
Reactant of Route 2
L748337
Reactant of Route 3
L748337
Reactant of Route 4
L748337
Reactant of Route 5
L748337
Reactant of Route 6
L748337

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。